1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-

Description

Molecular Architecture and Stereochemical Considerations

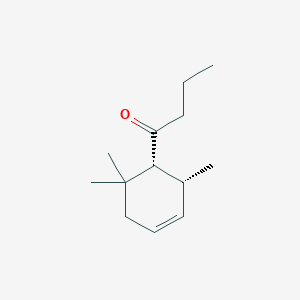

The molecular structure of 1-butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-, comprises a four-carbon butanone backbone (C₄H₇O) fused to a 2,6,6-trimethyl-3-cyclohexen-1-yl substituent. The cyclohexenyl group features a six-membered ring with one double bond at the 3-position and three methyl groups at carbons 2, 6, and 6. This substitution pattern imposes significant steric and electronic effects on the molecule’s conformation.

Key Structural Features:

- Cyclohexenyl Ring : The unsaturated ring adopts a chair-like conformation, with the double bond at C3–C4 introducing rigidity. Methyl groups at C2 and C6 create steric hindrance, favoring equatorial orientations to minimize 1,3-diaxial interactions.

- Butanone Backbone : The ketone functional group at C1 of the butanone chain confers polarity, influencing intermolecular interactions such as hydrogen bonding and dipole-dipole forces.

- Stereochemical Centers : The asymmetric carbon at C1 of the cyclohexenyl group (attached to the butanone chain) may generate enantiomers, though specific optical activity data are not reported in available sources.

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₂O |

| Molecular Weight | 194.31 g/mol |

| Degree of Unsaturation | 4 (1 double bond + 1 ring) |

Structure

3D Structure

Properties

CAS No. |

71820-47-8 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]butan-1-one |

InChI |

InChI=1S/C13H22O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h6,8,10,12H,5,7,9H2,1-4H3/t10-,12+/m1/s1 |

InChI Key |

BBPCJNBZOFHWCU-PWSUYJOCSA-N |

Isomeric SMILES |

CCCC(=O)[C@@H]1[C@@H](C=CCC1(C)C)C |

Canonical SMILES |

CCCC(=O)C1C(C=CCC1(C)C)C |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions (From Patent CN104844431B)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 1-(2,6,6-trimethyl-3-cyclohexenyl)-1,3-butanedione | Isomerization under controlled temperature | Isomerized diketone intermediate |

| 2 | Reaction of isomerized product with acetic anhydride and sodamide in dimethylbenzene solvent at 30-50°C | Stirring and dropwise addition over several hours, followed by neutralization and purification | 1-(2,6,6-trimethyl-cyclohexenyl)-2-buten-1-one with 84.8% yield and 97.5% purity |

- 300 mL dimethylbenzene and 46.8 g sodamide heated to 50°C.

- 166 g of 1-(2,6,6-trimethyl-3-cyclohexenyl)-1,3-butanedione added dropwise over 2 hours.

- After isothermal reaction, cooled to 30°C, then 184 g acetic anhydride added dropwise.

- Reaction mixture worked up with water, sulfuric acid, and sodium hydroxide washes.

- Final distillation yielded 176.5 g of product (84.8% yield, 97.5% purity).

This method is notable for its avoidance of alcohol oxidation, reducing environmental impact and simplifying the synthetic route.

Alternative Synthetic Routes

Other literature sources describe related synthetic approaches, often involving acetylation and rearrangement reactions of cyclohexenyl derivatives:

Synthesis of (2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-yl]-2-buten-1-one via reaction with aluminum oxide in diethyl ether at room temperature for 12 hours, yielding about 78% product. This method is referenced in synthetic communications and provides an alternative acetylation route to related ketones.

The compound 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)butan-1-one is also reported in chemical catalogs with structural data but without detailed synthetic procedures.

Research Findings and Analysis

- The patented method emphasizes environmental benefits by eliminating oxidation steps, which are typically associated with hazardous reagents and byproducts.

- The use of sodamide as a base and acetic anhydride as an acetylating agent under controlled temperatures allows for selective formation of the desired ketone.

- The process yields a mixture of positional isomers of the cyclohexenyl ketone, which can be separated or used as a mixture depending on application.

- The reaction conditions are mild enough to be scalable, making the method industrially viable.

- Purity and yield data from the patent demonstrate the efficiency of the process, with yields approaching 85% and purity above 97%.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Isomerization and reaction of 1-(2,6,6-trimethyl-3-cyclohexenyl)-1,3-butanedione | 1-(2,6,6-trimethyl-3-cyclohexenyl)-1,3-butanedione | Sodamide, acetic anhydride, dimethylbenzene | 30-50°C, several hours | 84.8 | Avoids alcohol oxidation, environmentally friendly, scalable |

| Acetylation with aluminum oxide | Cyclohexenyl derivatives | Aluminum oxide, diethyl ether | 20°C, 12 h | 78 | Alternative acetylation route, moderate yield |

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the butanone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- is with a molecular weight of approximately 394.70 g/mol. Its structure features a butanone group linked to a cyclohexene derivative, which contributes to its unique properties and applications.

Antimicrobial Properties

Research has indicated that compounds similar to 1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- exhibit antimicrobial properties that can be beneficial in food preservation. Studies have shown that certain ketones can inhibit the growth of spoilage microorganisms in food products. This application is particularly relevant in the meat industry where maintaining freshness is critical.

Therapeutic Potential

Pharmaceutical Applications

There is emerging interest in the pharmacological properties of compounds like 1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-. Preliminary studies suggest potential anti-inflammatory and analgesic effects. These findings warrant further investigation into its use as a therapeutic agent in pain management or inflammatory conditions.

Case Study 1: Fragrance Development

A fragrance company utilized 1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- in developing a new line of eco-friendly perfumes. The compound was chosen for its ability to blend seamlessly with natural essential oils while providing a stable scent profile over time. Consumer feedback indicated a high preference for the fragrance's unique floral notes.

Case Study 2: Food Preservation Research

In a study published by the Journal of Food Science, researchers explored the antimicrobial efficacy of various ketones including 1-Butanone derivatives in meat products. Results demonstrated significant reductions in microbial counts when treated with formulations containing these compounds, suggesting their viability as natural preservatives.

Mechanism of Action

The mechanism of action of 1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- involves its interaction with various molecular targets and pathways. In the fragrance industry, its effect is primarily olfactory, where it binds to olfactory receptors in the nasal cavity, triggering a sensory response. In biological systems, its mechanism may involve interactions with cellular membranes and enzymes, leading to its observed biological activities.

Comparison with Similar Compounds

Key Properties:

- Physical State : Liquid at room temperature

- Density : 0.89 g/cm³

- Boiling Point : 253–263.6°C

- LogP : 3.37 (indicating high lipophilicity)

- Refractive Index : 1.490–1.500

- FEMA No.: 3622 (approved as a flavoring agent)

Delta-damascone is synthesized via condensation reactions involving cyclic terpene precursors and ketones.

Comparison with Structurally Similar Compounds

1-(4-Hydroxy-2,6,6-Trimethyl-1-Cyclohexen-1-yl)-2-Buten-1-one (CAS 35734-61-3)

Molecular Formula : C₁₃H₂₀O₂

Molecular Weight : 208.3 g/mol

Key Differences :

- Contains a hydroxyl group at the 4-position of the cyclohexenyl ring, increasing polarity (PSA = 37.07 Ų vs. 17.07 Ų for delta-damascone) .

- Alters fragrance profile: Hydroxylation may enhance water solubility, making it suitable for hydrophilic formulations.

- Applications: Potential use in pharmaceuticals or as a flavoring agent due to modified solubility and reactivity .

| Property | Delta-Damascone | 4-Hydroxy Analog |

|---|---|---|

| Molecular Weight | 192.3 g/mol | 208.3 g/mol |

| LogP | 3.37 | Not reported |

| Polar Surface Area | 17.07 Ų | 37.07 Ų |

| Key Functional Group | Ketone | Ketone + Hydroxyl |

1-(6,6-Dimethyl-2-Methylene-3-Cyclohexen-1-yl)-2-Buten-1-one (CAS 57020-37-8)

Molecular Formula : C₁₃H₁₈O

Molecular Weight : 190.3 g/mol

Key Differences :

- Replaces two methyl groups on the cyclohexenyl ring with a methylene group , reducing steric hindrance .

- Boiling Point: Not explicitly reported, but lower molecular weight suggests reduced boiling point compared to delta-damascone.

- Toxicity: Limited data; safety sheets emphasize handling precautions but lack detailed carcinogenicity studies .

| Property | Delta-Damascone | Methylene Analog |

|---|---|---|

| Molecular Weight | 192.3 g/mol | 190.3 g/mol |

| Substituents | 2,6,6-Trimethyl | 6,6-Dimethyl + Methylene |

| Regulatory Status | FEMA 3622 | No FEMA listing |

Ethanone, 1-(2,6,6-Trimethyl-3-Cyclohexen-1-yl)- (CAS 25915-53-1)

Molecular Formula : C₁₁H₁₈O

Molecular Weight : 166.3 g/mol

Key Differences :

- Shorter carbon chain (ethanone vs.

- Applications : Likely used as a synthetic intermediate rather than a standalone fragrance due to simpler structure.

| Property | Delta-Damascone | Ethanone Analog |

|---|---|---|

| Molecular Weight | 192.3 g/mol | 166.3 g/mol |

| Chain Length | C4 (butanone) | C2 (ethanone) |

| Complexity | High (terpenoid) | Low (simple ketone) |

Toxicological and Regulatory Considerations

- Delta-Damascone: Skin Sensitization: Negative in murine local lymph node assays (LLNA) at concentrations ≤10% . Aquatic Toxicity: M-Factor = 1 (low to moderate hazard) . Regulatory Status: Listed under EPA’s Endocrine Disruptor Screening Program (EDSP) for further evaluation .

Comparisons :

- The hydroxylated analog (CAS 35734-61-3) may exhibit higher metabolic reactivity, necessitating additional toxicity studies.

- The methylene-substituted analog (CAS 57020-37-8) lacks comprehensive safety data, highlighting regulatory gaps .

Biological Activity

1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-, also known as 3-(dodecylthio)-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone (CAS Number: 543724-31-8), is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHOS

- Molecular Weight : 394.70 g/mol

- Structural Characteristics : The compound features a dodecylthio group and a cyclohexene moiety which contribute to its unique biological properties.

Antimicrobial Properties

Research indicates that compounds similar to 1-butanone derivatives exhibit antimicrobial activity. A study highlighted that certain butanone derivatives can inhibit the growth of various pathogens, suggesting potential applications in food preservation and medical fields .

Antioxidant Activity

The antioxidant potential of butanone derivatives has been evaluated through various assays. For instance, the effectiveness of these compounds in scavenging free radicals has been demonstrated using the ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. The results indicate varying degrees of antioxidant activity compared to standard controls .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) reported that while certain derivatives may pose risks to aquatic organisms, the specific toxicity of 1-butanone derivatives requires further investigation to establish safe usage levels in consumer products .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of similar butanone compounds found significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 100 μg/mL to 500 μg/mL depending on the specific derivative structure .

Case Study 2: Antioxidant Potential

In an experimental setup comparing various essential oils and butanone derivatives, it was found that while some exhibited lower antioxidant activity than expected, others showed promising results in reducing oxidative stress markers in cellular models. This suggests potential for application in health supplements or functional foods .

Data Table: Biological Activities of Butanone Derivatives

Q & A

Basic: What spectroscopic techniques are recommended for structural elucidation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to identify cyclohexenyl and butanone moieties. Compare chemical shifts with β-ionone analogs (e.g., δ 5.5–6.0 ppm for conjugated double bonds) .

- Infrared Spectroscopy (IR): Detect carbonyl stretches (~1700 cm) and C=C vibrations (~1600 cm) to confirm ketone and cyclohexenyl groups .

- Mass Spectrometry (MS): Analyze molecular ion peaks (expected m/z ≈ 192.3) and fragmentation patterns (e.g., loss of methyl or cyclohexenyl groups) .

Advanced: How can researchers resolve contradictions in reported thermochemical data (e.g., enthalpy of formation)?

Methodological Answer:

- Replicate Bomb Calorimetry: Measure Δ using standardized combustion calorimetry under inert conditions to validate reported values (e.g., -173.8 ± 2.3 kJ/mol) .

- Computational Modeling: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict thermodynamic properties and compare with experimental results .

- Statistical Error Analysis: Quantify uncertainties from instrumentation and sample purity (e.g., via gas chromatography-mass spectrometry (GC-MS)) to identify systemic biases .

Basic: What laboratory-scale synthesis routes are documented for this compound?

Methodological Answer:

- Grignard Reaction: React 4-methyl-3-penten-2-one with 2,6,6-trimethylcyclohexenylmagnesium bromide, followed by acid quenching to form the ketone .

- Acid-Catalyzed Cyclization: Condense β-cyclocitral with ethyl vinyl ketone in the presence of Lewis acids (e.g., AlCl) to generate the cyclohexenyl-butanone backbone .

- Purification: Use fractional distillation (boiling point ~253°C) or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .

Advanced: How can environmental persistence be assessed given limited degradability data?

Methodological Answer:

- OECD 301 Biodegradation Tests: Conduct ready biodegradability assays (e.g., dissolved organic carbon removal) in aqueous media to estimate half-lives .

- QSAR Modeling: Apply quantitative structure-activity relationship models (e.g., EPI Suite) to predict log and bioaccumulation potential .

- Microcosm Studies: Simulate soil/water systems under controlled conditions to track degradation products via LC-MS/MS .

Basic: What analytical methods ensure purity and thermal stability in synthesized batches?

Methodological Answer:

- Gas Chromatography (GC): Quantify impurities using a DB-5 column (30 m × 0.25 mm) with flame ionization detection (FID) .

- Differential Scanning Calorimetry (DSC): Determine melting points and assess thermal decomposition thresholds (e.g., heating rate 10°C/min under N) .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water gradient) to resolve stereoisomers or byproducts .

Advanced: How can researchers differentiate stereoisomers or structural analogs (e.g., α- vs. β-damascone)?

Methodological Answer:

- Chiral Chromatography: Employ chiral stationary phases (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases to separate enantiomers .

- Nuclear Overhauser Effect (NOE) NMR: Identify spatial proximity of methyl groups (e.g., NOE between cyclohexenyl-CH and butanone-CH) .

- Circular Dichroism (CD): Compare CD spectra to reference standards for absolute configuration determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.